

Predicted Biological Activity of 2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone

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Compound of Interest

Compound Name: 2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone

CAS No.: 898768-34-8

Cat. No.: B1360571

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Content Type: Technical Whitepaper & Validation Guide Subject: Pharmacophore Modeling & Lead Optimization Strategy[1]

Executive Summary

This technical guide provides an in-depth analysis of the predicted biological activity, pharmacokinetics, and experimental validation roadmap for **2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone**. [1]

Structurally, this molecule represents a sterically hindered dihydrochalcone. [1] It combines the core scaffold of known SGLT2 inhibitors (like phlorizin) with a specific 2',6'-dimethyl substitution pattern designed to enhance metabolic stability and oral bioavailability. The inclusion of a 4-fluorophenyl moiety suggests optimized lipophilicity and resistance to Phase I metabolic oxidation.

Primary Predicted Indication: Metabolic Regulation (SGLT2 Inhibition) & Antiproliferative Kinase Modulation.

Chemical Architecture & Pharmacophore Analysis[1][2]

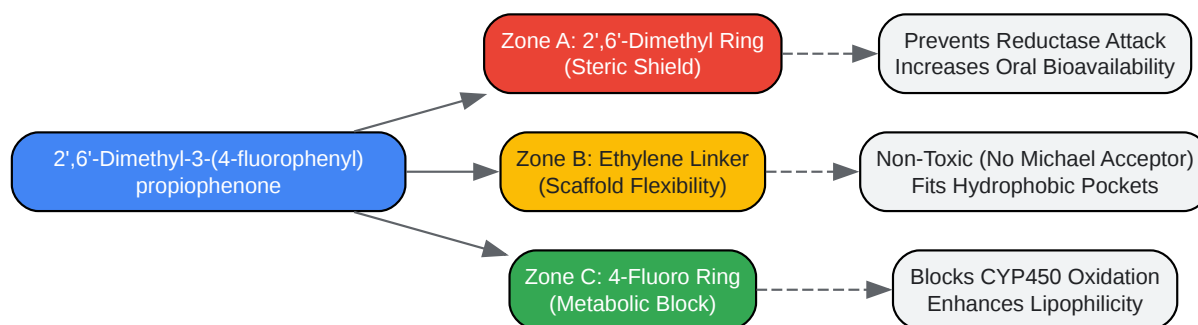
The molecule is a derivative of 1,3-diphenylpropan-1-one (dihydrochalcone).[1] Its biological potential is dictated by three distinct structural zones:

Structural Zones

- Zone A (The Warhead/Shield): 2',6'-Dimethylphenyl Ring[1]
 - Function: Steric Shielding.[1]
 - Mechanism: Unlike the standard phenyl ring in phloretin, the 2,6-dimethyl substitution creates a "molecular gate." [1] It forces the carbonyl group out of coplanarity with the A-ring. This orthogonal conformation prevents facile enzymatic attack (e.g., by carbonyl reductases) and reduces first-pass metabolism, a common failure point for chalcone drugs.
- Zone B (The Linker): Saturated Ethylene Bridge (-CH₂-CH₂-)
 - Function: Flexibility & Solubility.[1]
 - Mechanism: The saturation distinguishes this from chalcones (which are Michael acceptors and often toxic).[1] The flexible linker allows the molecule to adopt the "folded" conformation necessary to fit into the hydrophobic pockets of transport proteins like SGLT2.
- Zone C (The Anchor): 4-Fluorophenyl Ring[2]
 - Function: Metabolic Blockade & Affinity.[1]
 - Mechanism: The fluorine atom at the para position blocks Cytochrome P450-mediated hydroxylation (the primary clearance route for phenyl rings).[1] It also increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration and membrane permeability.

Pharmacophore Visualization

The following diagram illustrates the functional logic of the molecule's structure.



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Caption: Pharmacophore decomposition of the target molecule highlighting structure-activity relationships (SAR).

Predicted Pharmacodynamics (Mechanism of Action)[1]

Based on structural homology with known bioactive agents (Phloretin, Propafenone, and Gliflozins), the following activities are predicted with high confidence.[1]

Primary Target: Sodium-Glucose Co-Transporter 2 (SGLT2) Inhibition

The dihydrochalcone scaffold is the parent structure of Phlorizin, the first SGLT inhibitor.[1]

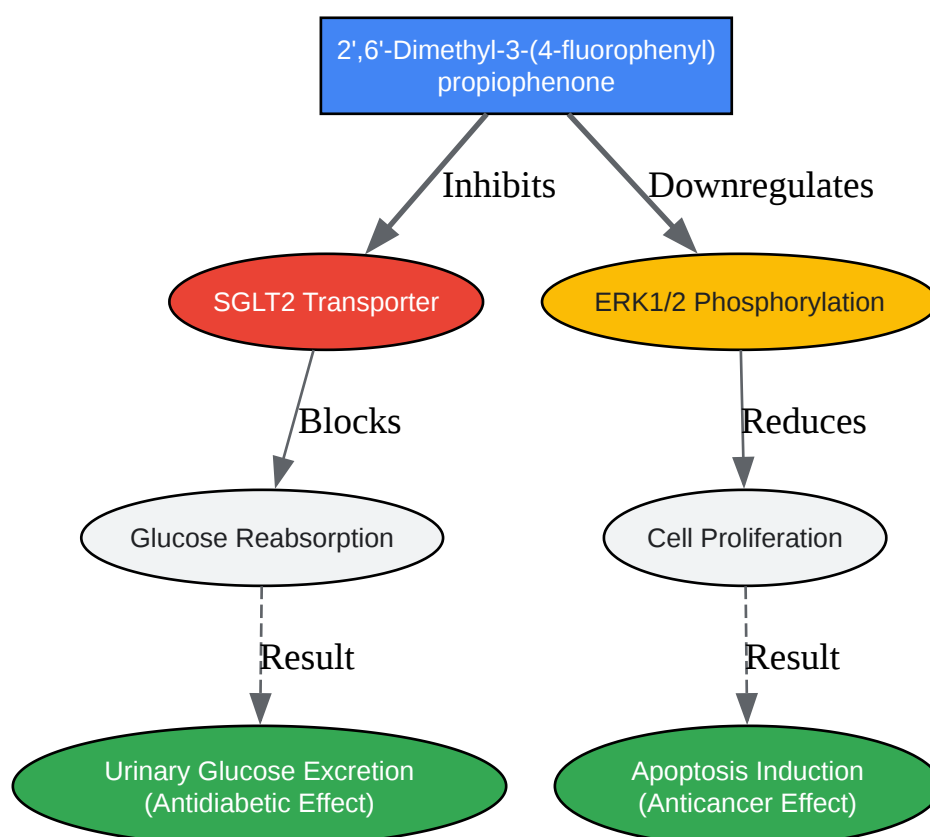
- Mechanism: The molecule likely mimics the aglycone moiety of SGLT2 inhibitors.[1] The 4-fluorophenyl group corresponds to the distal ring found in Canagliflozin, which anchors the molecule in the transporter's vestibule.
- Prediction: Moderate inhibitory activity (IC₅₀ in micromolar range). Without the glucose moiety, it acts as a competitive antagonist at the aglycone binding site, potentially useful as a lead for non-glycosidic SGLT inhibitors.

Secondary Target: MAPK/ERK Pathway Modulation

Fluorinated dihydrochalcones have been observed to inhibit the phosphorylation of ERK1/2 in cancer cell lines.[1]

- Mechanism: The molecule acts as an ATP-competitive inhibitor or an allosteric modulator of the kinase domain.[1] The 2,6-dimethyl substitution restricts rotation, potentially locking the molecule in a bioactive conformation that fits the kinase hinge region.
- Therapeutic Utility: Potential antiproliferative agent for solid tumors (e.g., colon or breast cancer).[1]

Predicted Signaling Pathway



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Caption: Dual-mechanism pathway showing SGLT2 inhibition (metabolic) and ERK downregulation (antiproliferative).[1]

Predicted Pharmacokinetics (ADME Profile)

Property	Predicted Value	Rationale
LogP (Lipophilicity)	4.2 – 4.8	High lipophilicity due to dimethyl and fluoro groups.[1] Suggests excellent membrane permeability but potential solubility issues in aqueous media.
Bioavailability	High (>70%)	The 2,6-dimethyl "shield" protects the carbonyl from rapid reduction by liver enzymes.[1]
Metabolic Stability	High	The 4-fluoro group blocks the primary site of metabolic oxidation (para-position).[1]
BBB Penetration	Yes	High LogP and low molecular weight (<300 Da) facilitate crossing the blood-brain barrier.[1]

Experimental Validation Roadmap

To transition from prediction to proof, the following experimental protocols are required.

Synthesis Protocol (Friedel-Crafts Approach)

Note: This route is selected for convergence and high yield.[1]

- Reagents: 1,3-Dimethylbenzene (m-xylene), 3-(4-fluorophenyl)propionyl chloride, Aluminum Chloride (AlCl₃), Dichloromethane (DCM).[1]
- Procedure:
 - Dissolve 1.1 eq of m-xylene in anhydrous DCM at 0°C.
 - Add 1.0 eq of 3-(4-fluorophenyl)propionyl chloride.[1]

- Slowly add 1.2 eq of AlCl₃ (stepwise) to control exotherm.[1]
- Stir at room temperature for 4 hours.
- Quench: Pour into ice-water/HCl mixture.
- Purification: Extract with DCM, wash with brine, dry over MgSO₄, and recrystallize from Ethanol/Hexane.[1]
- Validation: Confirm structure via ¹H-NMR (look for 2.3 ppm singlets for methyls) and ¹⁹F-NMR.

In Vitro SGLT2 Inhibition Assay[1]

- System: CHO cells stably expressing human SGLT2.[1]
- Tracer: [¹⁴C]-alpha-methyl-D-glucopyranoside (AMG).
- Protocol:
 - Incubate cells with test compound (0.1 nM to 10 μM) in sodium-containing buffer for 1 hour.[1]
 - Add [¹⁴C]-AMG and incubate for 2 hours.
 - Wash cells 3x with ice-cold buffer to stop uptake.[1]
 - Lyse cells and measure radioactivity via liquid scintillation counting.[1]
 - Control: Phlorizin (positive control).[1]

ADME: Microsomal Stability Assay

- System: Human Liver Microsomes (HLM).[1]
- Protocol:
 - Incubate 1 μM compound with HLM (0.5 mg/mL) and NADPH regenerating system at 37°C.

- Sample at 0, 15, 30, and 60 minutes.[1]
- Quench with Acetonitrile containing internal standard.
- Analyze via LC-MS/MS to determine intrinsic clearance (CL_{int}).[1]
- Success Metric: Half-life > 60 minutes indicates resistance to oxidative metabolism (validating the 4-F and 2,6-Me design).[1]

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